molecular formula C14H16N2O2 B2496789 4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid CAS No. 2408966-18-5

4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid

Cat. No.: B2496789
CAS No.: 2408966-18-5
M. Wt: 244.294
InChI Key: XYQOVKJPNLCWLM-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group and a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, in a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-1-phenylpyrazole: Lacks the carboxylic acid group, affecting its reactivity and applications.

    1-Phenylpyrazole-3-carboxylic acid: Lacks the tert-butyl group, which can influence its steric properties and biological activity.

    4-Tert-butylpyrazole-3-carboxylic acid:

Uniqueness

4-Tert-butyl-1-phenylpyrazole-3-carboxylic acid is unique due to the combination of its tert-butyl and phenyl substituents, which confer specific steric and electronic properties. These properties can enhance its stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

4-tert-butyl-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)11-9-16(15-12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQOVKJPNLCWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(N=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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